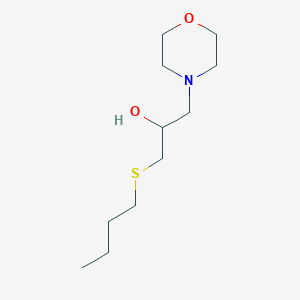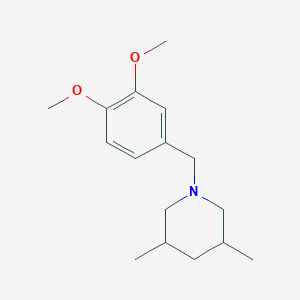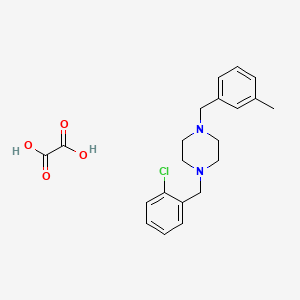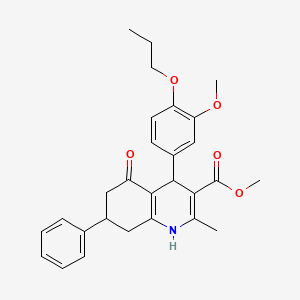
1-(butylthio)-3-(4-morpholinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylthio)-3-(4-morpholinyl)-2-propanol, also known as BTS, is a chemical compound that has been widely used in scientific research. BTS is a potent inhibitor of myosin II, a motor protein that is involved in various cellular processes, including cell migration, cytokinesis, and muscle contraction. BTS has been used to study the role of myosin II in these processes and to develop new therapeutic strategies for diseases that involve abnormal myosin II activity.
Wirkmechanismus
1-(butylthio)-3-(4-morpholinyl)-2-propanol works by inhibiting the activity of myosin II, which is a motor protein that interacts with actin filaments to generate force and movement in cells. This compound binds to the ATP-binding site of myosin II, preventing the protein from using ATP to generate force. This results in the inhibition of myosin II activity, which in turn affects cellular processes such as cell migration and cytokinesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the formation of stress fibers, which are actin-based structures that are involved in cell migration and adhesion. This compound has also been shown to inhibit the contraction of smooth muscle cells, which is important for the treatment of diseases such as asthma and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(butylthio)-3-(4-morpholinyl)-2-propanol in lab experiments is its high potency and specificity for myosin II. This compound has been shown to be a highly effective inhibitor of myosin II activity, with minimal effects on other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research on 1-(butylthio)-3-(4-morpholinyl)-2-propanol and its applications. One area of interest is the development of new this compound analogs with improved potency and specificity for myosin II. Another area of interest is the use of this compound in combination with other drugs or therapies to treat diseases such as cancer and hypertension. Additionally, the role of myosin II in other cellular processes, such as cell division and differentiation, remains an active area of research that could benefit from the use of this compound as a tool.
Synthesemethoden
1-(butylthio)-3-(4-morpholinyl)-2-propanol can be synthesized using a variety of methods, including the reaction of butylthiol with 4-morpholinyl-2-propanone in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
1-(butylthio)-3-(4-morpholinyl)-2-propanol has been widely used in scientific research to study the role of myosin II in various cellular processes. For example, this compound has been used to investigate the role of myosin II in cell migration and to develop new strategies for inhibiting cancer cell invasion. This compound has also been used to study the role of myosin II in cytokinesis, the process by which cells divide, and to investigate the mechanisms underlying muscle contraction.
Eigenschaften
IUPAC Name |
1-butylsulfanyl-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-2-3-8-15-10-11(13)9-12-4-6-14-7-5-12/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBPKOOCXVJOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5004666.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5004673.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5004677.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5004687.png)
![(2-aminoethyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine](/img/structure/B5004708.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)


![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
